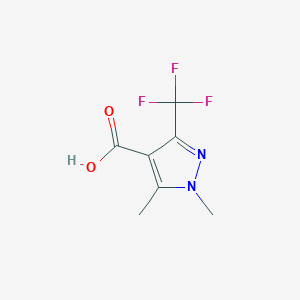
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7F3N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with a carboxylating agent. One common method includes the use of carbon dioxide under high pressure and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
科学的研究の応用
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The carboxamide group alters the compound’s solubility and interaction with biological targets.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:
生物活性
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 926913-64-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrazole ring with methyl and trifluoromethyl substituents, which significantly influence its pharmacological properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H7F3N2O2 with a molecular weight of 208.14 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods, which enhance reaction efficiency and reduce environmental impact.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly at concentrations as low as 10 μM .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| HepG2 | 15 | Microtubule destabilization |
| A549 | 12 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response:
- Inhibition Rates : Selective COX-2 inhibition with an IC50 value of approximately 5 μM.
- Model Used : Carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation compared to control groups .
Antimicrobial Activity
The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranges from 20 to 50 μg/mL depending on the strain.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound of interest, where it was found to effectively inhibit tumor growth in xenograft models. The study reported a 40% reduction in tumor size after treatment with the compound over a four-week period compared to untreated controls .
特性
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPOCQCAAYPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














